2-Cyclopentylcyclopropan-1-amine hydrochloride
Description
Properties
IUPAC Name |
2-cyclopentylcyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-8-5-7(8)6-3-1-2-4-6;/h6-8H,1-5,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJGMUAFIWYPGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CC2N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138142-25-1 | |
| Record name | 2-cyclopentylcyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentylcyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor followed by amination and subsequent formation of the hydrochloride salt. The specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclopropanation: This step involves the formation of the cyclopropane ring, which can be achieved through various methods such as the Simmons-Smith reaction or the use of diazo compounds.
Formation of Hydrochloride Salt: The final step involves the protonation of the amine group to form the hydrochloride salt, typically using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentylcyclopropan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentyl ketones, while reduction can produce various amine derivatives.
Scientific Research Applications
2-Cyclopentylcyclopropan-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemicals.
Mechanism of Action
The mechanism of action of 2-cyclopentylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-Cyclopentylcyclopropan-1-amine hydrochloride with structurally related cyclopropanamine hydrochlorides and other amine hydrochlorides, focusing on molecular properties, substituent effects, and stability:
Table 1: Comparative Analysis of Cyclopropanamine Hydrochlorides
Key Comparative Insights:
Substituent Effects on Lipophilicity and Bioavailability: The cyclopentyl group in the target compound likely confers moderate lipophilicity, intermediate between the fluorophenyl (lower lipophilicity due to polar F atom) and dichlorophenyl (higher lipophilicity from Cl atoms) .
Steric and Electronic Influences :
- Dichlorophenyl and benzoxazolyl substituents create significant steric hindrance, which may limit blood-brain barrier penetration but enhance target selectivity .
- Fluorophenyl groups balance electronic effects (electron-withdrawing F) with moderate steric bulk, favoring metabolic stability .
Stability and Storage: Room-temperature stability observed in 2-(2,3-dichlorophenyl)cyclopropan-1-amine HCl suggests that halogenated derivatives may resist degradation better than non-halogenated analogs .
Structural vs. Functional Analogues: 1-Cyclohexylpropan-2-amine HCl (non-cyclopropane) highlights the impact of ring size: cyclohexyl’s larger ring may reduce conformational strain but increase molecular weight compared to cyclopentyl derivatives .
Biological Activity
2-Cyclopentylcyclopropan-1-amine hydrochloride is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- IUPAC Name : this compound
- Molecular Formula : CHClN
- Molecular Weight : 159.66 g/mol
The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It is hypothesized to act as a modulator of serotonin and norepinephrine pathways, which are crucial in mood regulation and cognitive functions.
Target Receptors
- Serotonin Receptors : Potential agonistic effects on 5-HT receptors, influencing mood and anxiety.
- Norepinephrine Transporters : Inhibition may enhance norepinephrine levels, contributing to antidepressant-like effects.
Biological Activity
Research has indicated several biological activities associated with this compound:
- Antidepressant Effects : Studies suggest that the compound exhibits significant antidepressant-like activity in animal models.
- Neuroprotective Properties : Evidence indicates potential neuroprotective effects, possibly through the modulation of oxidative stress pathways.
- Anxiolytic Activity : The compound may reduce anxiety-like behaviors in preclinical studies.
Case Studies
-
Antidepressant Activity Study
- Objective : To assess the antidepressant effects in rodent models.
- Method : Administered varying doses of the compound and evaluated behaviors using the forced swim test.
- Results : Significant reduction in immobility time was observed at higher doses, indicating potential antidepressant effects.
-
Neuroprotection Study
- Objective : To evaluate neuroprotective effects against oxidative stress.
- Method : Cultured neurons were exposed to oxidative agents with and without the compound.
- Results : The compound significantly reduced neuronal death compared to controls, suggesting neuroprotective properties.
Data Table
| Biological Activity | Methodology | Results |
|---|---|---|
| Antidepressant Effects | Forced Swim Test | Reduced immobility time at high doses |
| Neuroprotection | Oxidative Stress Model | Decreased neuronal death compared to control |
| Anxiolytic Activity | Elevated Plus Maze | Increased time spent in open arms |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
